![molecular formula C21H21N3O2S2 B322203 1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea](/img/structure/B322203.png)
1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea is a complex organic compound with a unique structure that includes both sulfonamide and thiourea functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylaniline with 4-chlorobenzenesulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with phenyl isothiocyanate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学研究应用
1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It is being investigated for its potential use as an antimicrobial or anticancer agent.
作用机制
The mechanism of action of 1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the thiourea group can form strong hydrogen bonds with target molecules, enhancing its binding affinity .
相似化合物的比较
Similar Compounds
N-(3,5-dimethylphenyl)thiourea: This compound shares the thiourea group but lacks the sulfonamide group.
N-(3,5-dimethylphenyl)-3-phenylacrylamide: This compound has a similar aromatic structure but different functional groups.
Uniqueness
1-[4-[(3,5-Dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea is unique due to the presence of both sulfonamide and thiourea groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of reactions and interactions compared to its similar counterparts .
属性
分子式 |
C21H21N3O2S2 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
1-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C21H21N3O2S2/c1-15-12-16(2)14-19(13-15)24-28(25,26)20-10-8-18(9-11-20)23-21(27)22-17-6-4-3-5-7-17/h3-14,24H,1-2H3,(H2,22,23,27) |
InChI 键 |
CCGOLWLWLUHSGR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C |
规范 SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B322120.png)
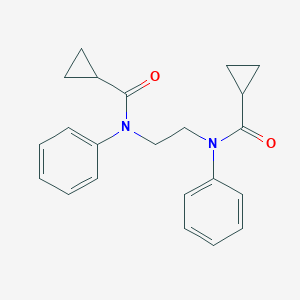
![3-bromo-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322122.png)
![2-(2,4-dichlorophenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322123.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322125.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322126.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322127.png)
![2,2,2-trifluoro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322131.png)
![N-{4-[(4-methoxyanilino)sulfonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B322133.png)
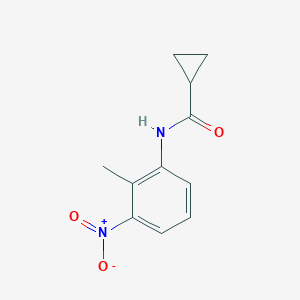
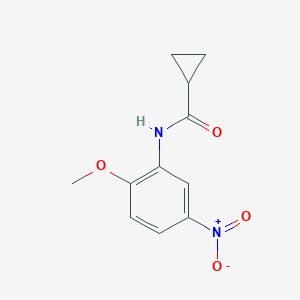
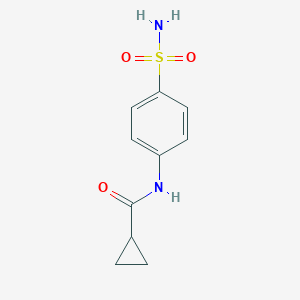
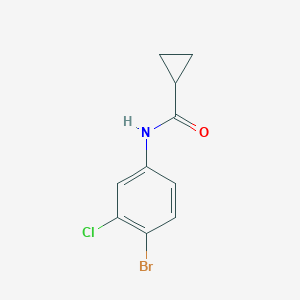
![N-{2-[(cyclopropylcarbonyl)amino]cyclohexyl}cyclopropanecarboxamide](/img/structure/B322145.png)
